Cas no 2227784-38-3 ((2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol)

(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol
- EN300-1806541
- 2227784-38-3
-
- インチ: 1S/C10H13FO2/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1
- InChIKey: HILXTKUFISMRIL-ZETCQYMHSA-N
- ほほえんだ: FC1=CC=CC(=C1OC)C[C@H](C)O
計算された属性
- せいみつぶんしりょう: 184.08995782g/mol
- どういたいしつりょう: 184.08995782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 29.5Ų
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806541-1.0g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1806541-0.1g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1806541-0.25g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1806541-0.5g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1806541-2.5g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1806541-1g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1806541-5g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1806541-5.0g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1806541-10.0g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1806541-10g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
2227784-38-3 | 10g |
$3929.0 | 2023-09-19 |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-olに関する追加情報
Comprehensive Overview of (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol (CAS No. 2227784-38-3)
The compound (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol (CAS No. 2227784-38-3) is a chiral secondary alcohol featuring a fluorinated aromatic ring. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both fluoro and methoxy substituents on the phenyl ring enhances its electronic properties, making it valuable for drug discovery programs targeting CNS disorders and inflammation.
Recent studies highlight the growing demand for fluorinated pharmaceutical intermediates, with 2227784-38-3 being particularly interesting for its stereospecific configuration. The (2S)-stereochemistry is crucial for binding affinity in many therapeutic targets, aligning with current industry trends toward enantiomerically pure drugs. Researchers are investigating its application in kinase inhibitor development, where fluorinated analogs show improved metabolic stability—a hot topic in AI-driven drug design discussions.
Synthetic routes to (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-ol often involve asymmetric reduction of corresponding ketones or resolution techniques. The 3-fluoro-2-methoxy substitution pattern contributes to enhanced membrane permeability, a frequently searched concept in blood-brain barrier penetration studies. Analytical characterization typically combines HPLC chiral separation, NMR, and mass spectrometry—techniques commonly queried by synthetic chemists in online forums.
From a commercial perspective, suppliers list this compound under various long-tail keywords such as "high-purity (2S)-fluoro-methoxy phenylpropanol" or "CAS 2227784-38-3 custom synthesis," reflecting niche market needs. Regulatory databases confirm its non-controlled status, though proper laboratory safety protocols remain essential—a recurring theme in ESG-compliant chemical manufacturing discussions.
The environmental fate of fluorinated compounds like 2227784-38-3 is another trending subject. While not classified as persistent, its fluoroaromatic moiety prompts studies on green chemistry alternatives—addressing queries about sustainable fluorination methods in academic publications. Computational chemists also model its molecular docking properties, connecting to popular searches about in silico ADMET prediction tools.
In material science applications, derivatives of this compound exhibit potential as liquid crystal precursors, coinciding with increased interest in fluorinated display materials. Patent analyses reveal its inclusion in formulations for OLED technology—a rapidly growing sector frequently searched alongside organic electronic materials.
Quality control specifications for CAS 2227784-38-3 typically require ≥98% chemical purity and ≥99% enantiomeric excess, parameters heavily discussed in pharmaceutical QC forums. Stability studies indicate optimal storage under inert atmosphere at -20°C, addressing common purchaser inquiries about chemical shelf life management.
The compound's logP value (predicted ~2.1) and hydrogen bond acceptor/donor count make it a frequent case study in Lipinski's rule analyses—a trending topic in small molecule drug discovery blogs. These physicochemical properties also align with current research into orally bioavailable scaffolds, a major focus area in medicinal chemistry.
Emerging applications include its use as a tracer in isotope labeling studies, particularly for investigating drug metabolite pathways. This connects to growing interest in precision medicine approaches, where understanding molecular behavior at atomic resolution is paramount—a subject dominating recent pharma conference agendas.
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